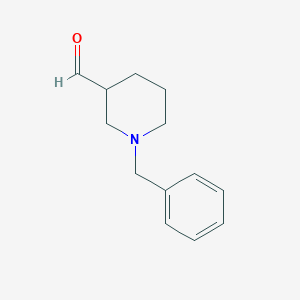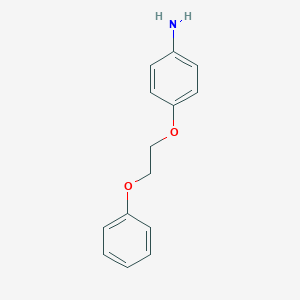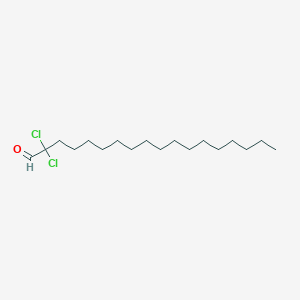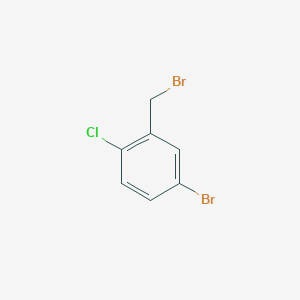
2-(Pyridin-3-yl)pyridin-3-amine
Overview
Description
2-(Pyridin-3-yl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of two pyridine rings connected by an amine group at the 3-position of each ring
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-3-yl)pyridin-3-amine is the Candida spp. , including several multidrug-resistant Candida spp . This compound has shown excellent antifungal activity against these fungal pathogens .
Mode of Action
This compound, also referred to as Probe II, interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . This is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway, which is crucial for the survival and growth of fungi . By inhibiting the enzyme CYP51, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that can result in fungal cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound have been analyzed in silico . The ADMET analysis suggests that the compound could be moderately toxic to humans, although in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent activity against Candida spp., with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp . The compound completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
Biochemical Analysis
Biochemical Properties
It is known that aromatic amines like 2-(Pyridin-3-yl)pyridin-3-amine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
Similar compounds have been shown to possess cytotoxic activity against certain cancer cell lines . For instance, some pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were found to have more cytotoxic activity than the reference drug imatinib .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It is known that aromatic amines can participate in various chemical reactions, including C–C bond cleavage promoted by I2 and TBHP . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature , suggesting that it could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that aromatic amines can undergo various metabolic transformations, suggesting that this compound could potentially interact with various enzymes or cofactors in metabolic pathways .
Transport and Distribution
Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells .
Subcellular Localization
Given its lipophilic nature , it could potentially localize to lipid-rich areas of the cell, such as the cell membrane or certain organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 3-aminopyridine attacks the bromine-substituted pyridine ring, resulting in the formation of the desired product .
Another method involves the use of transition metal catalysts, such as palladium, to facilitate the coupling of 3-aminopyridine with 3-bromopyridine. This method often employs ligands and bases to enhance the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), solvents (e.g., toluene, ethanol).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Materials Science: It is employed in the design and synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
2-(Pyridin-3-yl)pyridin-3-amine is unique due to its specific arrangement of two pyridine rings connected by an amine group. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with diverse applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXNFVKMCMRREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





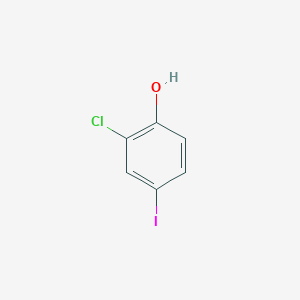
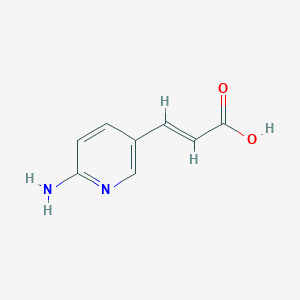
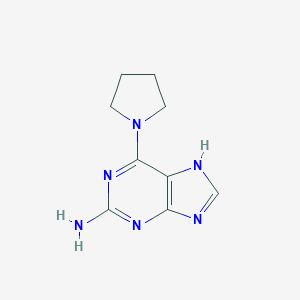
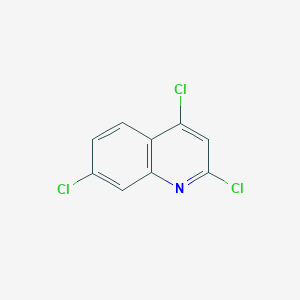
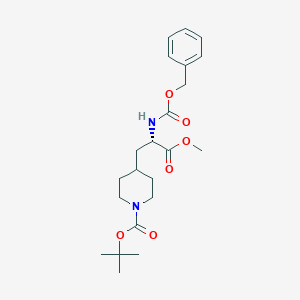
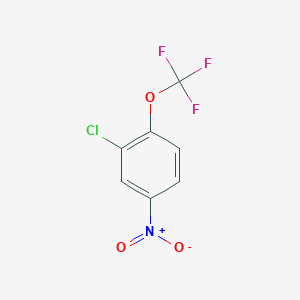
![1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid](/img/structure/B178008.png)
